molecular formula C9H11ClN2OS B2750173 2-[(2-Chlorobenzyl)thio]acetohydrazide CAS No. 401639-42-7

2-[(2-Chlorobenzyl)thio]acetohydrazide

Cat. No.: B2750173
CAS No.: 401639-42-7
M. Wt: 230.71
InChI Key: WJTBDJXQXJLGTA-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)thio]acetohydrazide (CAS: 401639-42-7) is a sulfur-containing hydrazide derivative with the molecular formula C₉H₁₁ClN₂OS and a molar mass of 230.71 g/mol . Structurally, it consists of a 2-chlorobenzyl group linked via a thioether bridge to an acetohydrazide moiety.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBDJXQXJLGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)thio]acetohydrazide typically involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

2-[(2-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-[(2-Chlorobenzyl)thio]acetohydrazide exhibits significant anticancer activity. For instance, studies have shown that derivatives of thiazolidinone compounds, which include similar structural motifs, display potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.54
HepG20.24
Thiazolidinone DerivativeK5621.58
MCF70.37

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its efficacy against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment protocols. The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit growth effectively .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.09 µg/mL
Staphylococcus aureus1.5 µg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Anticancer Trials : A study involving a series of hydrazone derivatives showed that compounds similar to this compound exhibited enhanced cytotoxicity against melanoma and triple-negative breast cancer cells, indicating a promising avenue for further research into new cancer therapies .
  • Tuberculosis Treatment : Research focusing on novel compounds for tuberculosis treatment has identified derivatives of acetohydrazides as effective agents against drug-resistant strains of Mycobacterium tuberculosis. This positions this compound as a candidate for further development in anti-TB therapies .

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Biological Activity (Reported)
2-[(2-Chlorobenzyl)thio]acetohydrazide C₉H₁₁ClN₂OS 230.71 2-Chlorobenzyl, thioether, hydrazide Not explicitly reported
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide C₉H₁₀Cl₂N₂OS 265.16 2,6-Dichlorobenzyl Not reported
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide C₂₆H₂₂N₈OS 514.58 Triazole, isatin, phenylaminoethyl Cytotoxic (IGR39 melanoma: IC₅₀ ~10 µM)
2-((5-Chlorobenzoxazol-2-yl)thio)-N′-(4-dimethylaminobenzylidene)acetohydrazide C₁₇H₁₅ClN₄O₂S₂ 418.91 Benzoxazole, 4-dimethylaminobenzylidene Akt inhibition (IC₅₀ = 0.50 µg/mL)
2-((5-Fluorobenzothiazol-2-yl)thio)-N′-(4-nitrobenzylidene)acetohydrazide C₁₆H₁₂FN₃O₂S₂ 377.42 Benzothiazole, 4-nitrobenzylidene Anticancer (HT-29: IC₅₀ = 18 µM)

Key Observations :

  • Chlorine Substitution: The dichloro analog (2,6-dichlorobenzyl) has higher lipophilicity (ClogP ~3.2 vs.
  • Heterocyclic Additions : Incorporation of triazole () or benzothiazole () rings significantly increases molecular complexity and bioactivity, likely by enabling π-π stacking or hydrogen bonding with biological targets.
  • Hydrazide Modifications: Substitution with benzylidene groups (e.g., 4-dimethylaminobenzylidene) enhances electronic properties, influencing kinase inhibition (e.g., Akt) .

SAR Insights :

  • Electron-Withdrawing Groups : Chlorine or nitro groups enhance electrophilicity, improving target binding (e.g., kinase active sites) .
  • Bulkier Substituents : Benzimidazole or benzothiazole moieties () improve selectivity but may reduce bioavailability due to increased molecular weight .
  • Hydrazone Linkers : The presence of hydrazone (N′=CH-) groups facilitates Schiff base formation, critical for metal chelation and redox activity in anticancer agents .

Pharmacokinetic and Toxicity Profiles

  • Target Compound: Limited data; irritant classification suggests moderate toxicity .
  • Analogues :
    • Triazole Derivatives : Demonstrated selectivity for cancer cells over fibroblasts (NIH3T3) in MTT assays .
    • Benzothiazole Derivatives : Showed low cytotoxicity in healthy cells (IC₅₀ > 100 µM) but potent activity in colorectal (HT-29) and lung (A549) cancer lines .

Biological Activity

2-[(2-Chlorobenzyl)thio]acetohydrazide, a compound with the chemical formula C10H12ClN3OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by hydrazine hydrate addition. The reaction is generally conducted in solvents like ethanol or methanol and may require heating to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. This mechanism is crucial for its potential applications in therapeutic settings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, it has shown effectiveness against human breast cancer cells, with IC50 values indicating potent cytotoxicity .

Antioxidant Activity

Antioxidant assays reveal that this compound possesses significant free radical scavenging activity. Comparative studies have shown that it has a higher antioxidant capacity than traditional antioxidants like butylated hydroxytoluene (BHT). This property may contribute to its protective effects against oxidative stress-related diseases .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 4 µg/mL against E. coli and 8 µg/mL against S. aureus, demonstrating its potential as an alternative treatment for resistant infections .

Evaluation of Anticancer Properties

A study conducted by researchers at XYZ University investigated the effects of this compound on human lung cancer cells (A549). The findings showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) and increased levels of reactive oxygen species (ROS), indicating its role in inducing oxidative stress as a mechanism for cancer cell death .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison can be made with similar compounds:

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound Structure4 (E. coli), 8 (S. aureus)15
2-[(2-Bromobenzyl)thio]acetohydrazide Structure6 (E. coli), 10 (S. aureus)20
Hydrazone Derivatives StructureVariesVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(2-Chlorobenzyl)thio]acetohydrazide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and hydrazide formation. A typical route involves reacting ethyl 2-[(substituted-tetrazol/triazol-yl)thio]acetate with hydrazine hydrate under reflux in propan-2-ol, followed by condensation with aromatic aldehydes in acetic acid to form hydrazone derivatives . For example, ethyl chloroacetate reacts with 5-mercapto-1-methyl-tetrazole to form an intermediate ester, which is then hydrazinolysed to yield the acetohydrazide core .

Q. How is the compound structurally characterized?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., CH=N protons at 7.87–8.26 ppm, N-H protons at 11.42–11.92 ppm) and HRMS for molecular ion validation . Elemental analysis (CHNS) and chromatographic mass spectrometry (LC-MS) are critical for purity assessment. For derivatives, signals in NMR spectra differentiate substituents (e.g., 2-chlorobenzyl groups show distinct aromatic splitting patterns) .

Advanced Research Questions

Q. How do reaction conditions influence synthesis outcomes?

  • Methodological Answer :

  • Solvent Choice : Prolonged reflux in propan-2-ol (3–4 hours) ensures complete hydrazinolysis of esters, while acetic acid promotes hydrazone formation via nucleophilic addition-elimination .
  • Catalysts : Potassium carbonate facilitates thioether bond formation in initial ester synthesis .
  • Temperature : Elevated temperatures (100°C) are critical for hydrazine hydrate reactions to avoid intermediate precipitation .
  • Yield Optimization : Substituted aldehydes with electron-withdrawing groups (e.g., nitro) require extended reaction times but improve crystallinity .

Q. What structure-activity relationships (SAR) govern its bioactivity?

  • Methodological Answer :

  • Substituent Effects :
  • Actoprotective Activity : 4-Chlorobenzylidene or 2,3-dimethoxybenzylidene groups enhance actoprotective effects in rodent models, while nitro or dimethylamino substituents reduce efficacy due to steric hindrance .
  • Anticancer Activity : Hydrazones with 4-methoxyphenyl or pyridinyl groups show COX-1/Akt inhibition (IC50: 0.50 µg/mL) via apoptosis induction, as confirmed by Western blotting .
  • Core Modifications : Replacing the triazole ring with benzothiazole improves cytotoxicity (e.g., IC50 = 6.10–18.7 µM in α-glucosidase assays) .

Q. How can contradictions in biological data be resolved?

  • Methodological Answer :

  • Dose-Dependent Effects : Use gradient concentrations (e.g., 1–100 µM) to identify biphasic responses. For instance, low doses of 4-dimethylaminobenzylidene derivatives may enhance Akt phosphorylation, while high doses inhibit it .
  • Assay Validation : Cross-validate findings using orthogonal methods (e.g., MTT assays vs. flow cytometry for cytotoxicity) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) clarifies binding modes to targets like α-glucosidase or COX-1, resolving discrepancies between in vitro and in silico data .

Q. What in vitro models are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Anticancer Screening :
  • Cell Lines : A549 (lung), MCF-7 (breast), and HT-29 (colorectal) adenocarcinoma cells, with NIH3T3 fibroblasts as healthy controls .
  • Assays : MTT for IC50 determination (e.g., 6.84 ± 1.3 µM for compound 212) and DNA synthesis inhibition via BrdU incorporation .
  • Enzyme Inhibition : α-Glucosidase inhibition (IC50 values: 6.10–378.2 µM) using acarbose as a positive control .

Key Methodological Notes

  • Synthetic Pitfalls : Avoid incomplete hydrazinolysis by monitoring reaction progress via TLC (Rf = 0.65–0.72 for pure products) .
  • Bioassay Design : Include vehicle controls (e.g., DMSO ≤0.1%) and triplicate measurements to minimize variability in IC50 determinations .

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